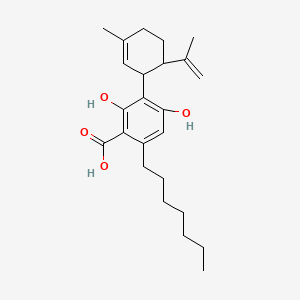
2-amino-15-methylhexadecane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-15-methylhexadecane-1,3-diol is a chemical compound with the molecular formula C17H37NO2. It is a type of amino alcohol, specifically a diol, which means it contains two hydroxyl groups (-OH) and an amino group (-NH2). This compound is known for its structural similarity to sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and recognition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-15-methylhexadecane-1,3-diol can be achieved through several methods. One common approach involves the stereodivergent oxidative amination of allenes. This method allows for the selective transformation of an enantioenriched precursor into various diastereomeric 2-amino-1,3-diol products . The reaction conditions typically involve the use of specific reagents and catalysts to control the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-15-methylhexadecane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halides or ethers.
Wissenschaftliche Forschungsanwendungen
2-Amino-15-methylhexadecane-1,3-diol has several scientific research applications, including:
Biology: Its structural similarity to sphingolipids makes it useful in studying cell membrane dynamics and signaling pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-amino-15-methylhexadecane-1,3-diol involves its interaction with cellular components, particularly cell membranes. Its structural similarity to sphingolipids allows it to integrate into cell membranes and influence membrane fluidity and signaling pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with membrane lipids and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine: A well-known sphingolipid with a similar structure, containing an amino group and two hydroxyl groups.
Phytosphingosine: Another sphingolipid found in plants, with an additional hydroxyl group compared to sphingosine.
Dihydrosphingosine: A reduced form of sphingosine, lacking the double bond present in sphingosine.
Uniqueness
2-Amino-15-methylhexadecane-1,3-diol is unique due to its specific methyl substitution at the 15th carbon, which can influence its physical and chemical properties. This structural feature may affect its interaction with other molecules and its overall biological activity .
Eigenschaften
Molekularformel |
C17H37NO2 |
|---|---|
Molekulargewicht |
287.5 g/mol |
IUPAC-Name |
2-amino-15-methylhexadecane-1,3-diol |
InChI |
InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3 |
InChI-Schlüssel |
VFYHIOGWELBGIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCC(C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


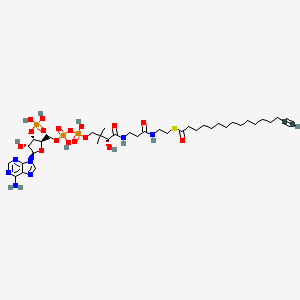
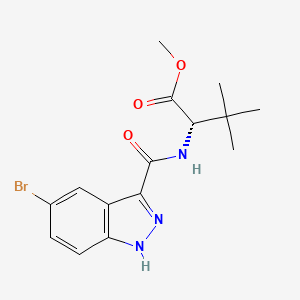
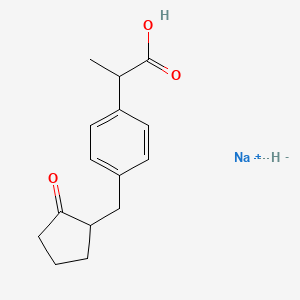
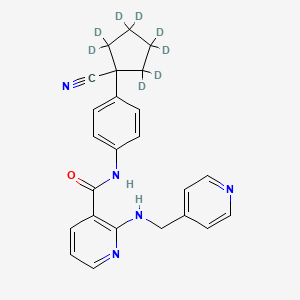
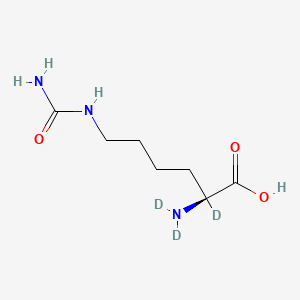
![2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B10827598.png)
![methyl (1S,14E,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827604.png)
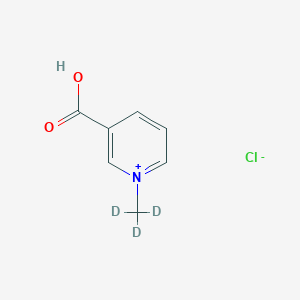
![6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10827607.png)

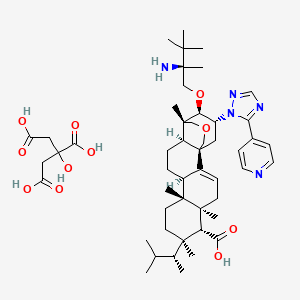
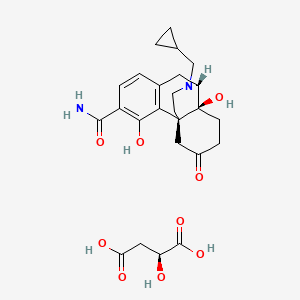
![6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate](/img/structure/B10827628.png)
